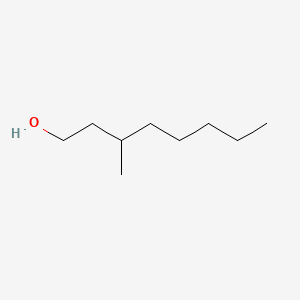

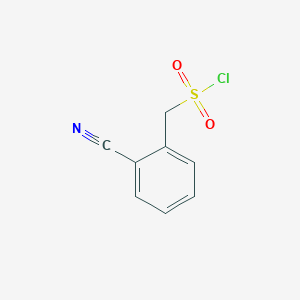

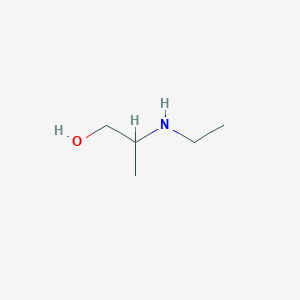

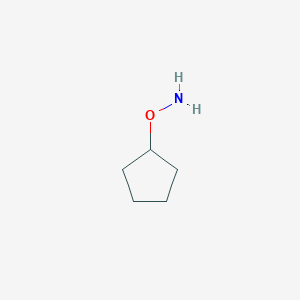

![molecular formula C8H9N3 B1355573 (1H-Benzo[d]imidazol-4-yl)methanamine CAS No. 64574-24-9](/img/structure/B1355573.png)

(1H-Benzo[d]imidazol-4-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (1H-Benzo[d]imidazol-4-yl)methanamine is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its significance in medicinal chemistry due to its biological and pharmacological properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the synthesis of N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives was accomplished by condensation of a hydrazide derivative with carboxylic acid derivatives . Another method involves the reaction of o-phenylenediamine with different reagents, such as amino acids, to yield 2-substituted benzimidazole derivatives . Additionally, a versatile method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various analytical techniques. For example, the structure of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine was confirmed by NMR, TLC-MS, HPLC, GC-MS, and elemental analysis . Similarly, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported using X-ray crystallography and DFT studies .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. For instance, the synthesis of certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives was achieved by refluxing benzotriazole with different substituted aldehydes . The reaction conditions and choice of reagents can lead to different products, as seen in the selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. These properties can be studied using spectroscopic methods such as IR, UV, 1H-NMR, 13C-NMR, and mass spectrometry . The antimicrobial activity of these compounds has been evaluated, with some showing marked potency as antimicrobial agents .

Relevant Case Studies

Several studies have demonstrated the potential of benzimidazole derivatives in medical applications. For example, Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine derivatives exhibited significant cytotoxic effects on various human carcinoma cell lines, with some showing similar potency to cisplatin . This suggests that benzimidazole derivatives could be promising candidates for the development of new anticancer drugs.

Applications De Recherche Scientifique

Synthesis and Characterization of Novel Derivatives :

- Vishwanathan and Gurupadayya (2014) synthesized and characterized novel oxadiazole derivatives from benzimidazole, including compounds with (1H-Benzo[d]imidazol-2-yl)methanamine (Vishwanathan & Gurupadayya, 2014).

Antimicrobial Activities :

- Ajani et al. (2016) investigated 2-alkanamino benzimidazole derivatives, including (1H-benzo[d]imidazol-2-yl)methanamine, for their antimicrobial activity, showing significant potency as antimicrobial agents (Ajani et al., 2016).

- Kumaravel and Raman (2017) synthesized Schiff base metal(II) complexes, including derivatives of (1H-benzo[d]imidazol-2-yl)methanamine, and evaluated their antimicrobial efficacy, indicating significant antibacterial and antifungal potencies (Kumaravel & Raman, 2017).

Fluorescence Properties :

- Wen-yao (2012) synthesized compounds with (1H-benzo[d]imidazol-2-yl)methanamine and studied their fluorescence properties, finding that these compounds can coordinate with Zn2+, resulting in strong fluorescence (Zheng Wen-yao, 2012).

Corrosion Inhibition :

- Yadav, Sarkar, and Purkait (2015) studied amino acid compounds, including 1-(1H-benzo[d]imidazole-2-yl)methanamines, as corrosion inhibitors for steel, demonstrating their effectiveness in preventing corrosion (Yadav et al., 2015).

Antiviral and Antitumor Activity :

- Galal et al. (2010) synthesized benzofuran-transition metal complexes with (1H-benzo[d]imidazol-2-yl)methanamine and tested their HIV inhibitory activity, finding them more potent than standard treatments (Galal et al., 2010).

- Al-Hakimi et al. (2020) synthesized Schiff base ligands with (1H-benzo[d]imidazol-2-yl)methanamine and evaluated their antitumor activities, revealing significant cytotoxicity against various cancer cell lines (Al-Hakimi et al., 2020).

Orientations Futures

Future research directions could involve further exploration of the antimicrobial activity of “(1H-Benzo[d]imidazol-4-yl)methanamine” and related compounds . Additionally, the design, synthesis, and evaluation of new 1H-benzo[d]imidazole based PqsR inhibitors as adjuvant therapy for Pseudomonas aeruginosa infections could be a promising area of study .

Propriétés

IUPAC Name |

1H-benzimidazol-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNANBZSSHVTMEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494635 |

Source

|

| Record name | 1-(1H-Benzimidazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Benzo[d]imidazol-4-yl)methanamine | |

CAS RN |

64574-24-9 |

Source

|

| Record name | 1-(1H-Benzimidazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

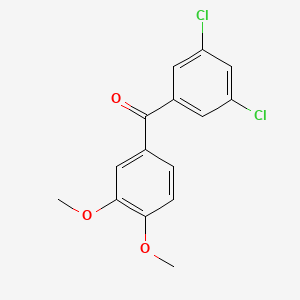

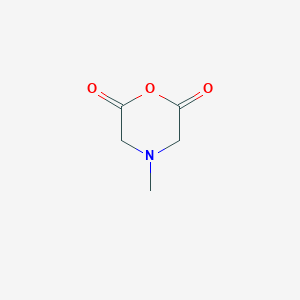

![2-[4-(Cyanomethyl)phenyl]acetamide](/img/structure/B1355515.png)